3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Description
Properties
Molecular Formula |
C20H15ClN4O3S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-chloro-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H15ClN4O3S/c1-11-16(19-23-17(25-28-19)12-6-8-15(27-2)9-7-12)29-20(22-11)24-18(26)13-4-3-5-14(21)10-13/h3-10H,1-2H3,(H,22,24,26) |
InChI Key |
VWBIXMSBRODUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carbonyl Chloride
The oxadiazole ring is constructed using a one-pot reaction adapted from PMC studies:
-
Amidoxime Formation : 4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield N-hydroxy-4-methoxybenzamidine.
-
Cyclization : The amidoxime is treated with 3-chloropicolinoyl chloride in toluene at 0°C, followed by refluxing to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride.
Reaction Conditions :
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole core is assembled using a modified Hantzsch reaction:
-
Thiourea Condensation : 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride reacts with thiourea in dichloromethane at room temperature for 12 hours.
-
Cyclization : The intermediate is treated with methyl bromoacetate and triethylamine in acetonitrile at 60°C for 8 hours to form 4-methyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene.
Optimization Notes :
Final Amidation with 3-Chlorobenzoyl Chloride
The thiazole intermediate undergoes amidation to introduce the benzamide group:
-
Activation : 3-Chlorobenzoyl chloride (1.2 equiv) is added dropwise to a solution of the thiazole intermediate in dry THF at 0°C.
-
Coupling : The reaction is stirred at room temperature for 24 hours, followed by quenching with ice water.
Yield and Purity :
-
Crude yield: 65–70% after extraction with ethyl acetate.
-
Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) enhances purity to >95%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents highlight the use of continuous flow reactors to improve scalability:
Green Chemistry Approaches
Solvent-free conditions and biodegradable catalysts are emerging trends:
-
Bi(SCH₂COOH)₃ Catalyst : Enhances cyclization rates by 40% compared to traditional bases.
-
Recyclable Solvents : PEG-400 reduces waste generation during thiazole synthesis.
Analytical Characterization
Critical quality control steps include:
-
HPLC Analysis : Reverse-phase C18 column (acetonitrile/water = 70:30) confirms >99% purity.
-
NMR Spectroscopy : Key signals include:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and oxadiazole rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the thiazole and oxadiazole rings.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including those related to the structure of the compound . For instance, compounds containing the 1,2,4-oxadiazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have demonstrated inhibition of epidermal growth factor receptor (EGFR) and Src kinases, which are crucial in cancer signaling pathways .
-
Case Studies :
- A study synthesized various oxadiazole derivatives and evaluated their activity against human cancer cell lines such as HCT-116 and MCF-7. One compound exhibited an IC50 value of 0.24 µM against EGFR, indicating potent inhibitory effects .
- Another study reported that certain oxadiazole derivatives had IC50 values ranging from 0.11 to 0.76 µM against different cancer cell lines, suggesting that modifications in chemical structure can enhance biological activity .
Anti-inflammatory Properties
In addition to anticancer properties, some studies have indicated that derivatives of oxadiazoles can possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Pesticidal Activity
Compounds similar to 3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide have been explored for their potential as pesticides. The thiazole and oxadiazole structures contribute to bioactivity against various pests.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
The following compounds share core heterocyclic frameworks or substituent motifs with the target molecule:
Key Observations:
Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole-thiazole fusion is distinct from benzoxazole-triazole (6h, ) or thiadiazole-isoxazole hybrids (6, ). These variations influence electronic properties and binding affinities.
Substituent Effects : The 4-methoxyphenyl group in the target enhances electron density compared to the 4-chlorophenyl in 6h or the unsubstituted phenyl in 4g .
Pharmacophore Flexibility : Compounds like 4g and the target utilize benzamide motifs for hydrogen bonding, but differ in auxiliary groups (e.g., acryloyl vs. oxadiazole).
Comparison with Analogues:
- Compound 6h : Synthesized via cyclization of chlorophenyl-substituted precursors, emphasizing C=S incorporation (IR: 1243 cm⁻¹).
- Compound 8a : Utilizes active methylene compounds (e.g., acetylacetone) for pyridine ring formation, differing from the target’s oxadiazole-thiazole strategy.
- Compound 4g : Employs dimethylamino-acryloyl groups introduced via enaminone intermediates, highlighting divergent functionalization approaches.
Spectroscopic and Analytical Data
Notable Trends:
Biological Activity
Anticancer Properties
The 1,2,4-oxadiazole moiety present in the compound has been associated with various biological activities, including anticancer properties . Compounds containing this heterocycle have shown cytotoxic activity against several cancer cell lines, including:
- Human colon adenocarcinoma (CXF HT-29)
- Human gastric carcinoma (GXF 251)
- Human lung adenocarcinoma (LXFA 629)
- Human non-small cell lung carcinoma (LXFL 529)
- Human melanoma (MEXF 462)
- Human ovarian adenocarcinoma (OVXF 899)
- Human pancreatic cancer (PAXF 1657)
- Human renal cancer (RXF 486)
A structurally similar compound, identified as compound 1 in the search results, exhibited moderate anticancer activity with a mean IC50 value of approximately 92.4 μM against a panel of 11 cancer cell lines .
Anti-inflammatory and Anticonvulsant Activities
The 1,2,4-oxadiazole scaffold has also been associated with anti-inflammatory and anticonvulsant activities . While specific data for the compound is not available, these potential activities warrant further investigation.
Enzyme Inhibition
Compounds containing 1,2,4-oxadiazole have shown inhibitory potency against various enzymes, including:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Rearranged during Transfection (RET) kinase
- Penicillin-Binding Protein (PBP2a)
- Cyclooxygenases (COX-1 and COX-2)
- Butyrylcholinesterase (BChE)
Structure-Activity Relationship (SAR)
The biological activity of the compound is likely influenced by its structural components:
- The 1,2,4-oxadiazole ring contributes to various biological activities, including anticancer properties .
- The thiazole ring may enhance the compound's drug-like properties and contribute to its potential biological activities .
- The 4-methoxyphenyl group could influence the compound's lipophilicity and binding affinity to potential targets .
- The chloro substituent on the benzamide moiety may affect the compound's electronic properties and potentially its biological activity .
Research Gaps and Future Directions
- Specific biological assays targeting the aforementioned activities should be conducted to determine the exact biological profile of the compound.
- Structure-activity relationship studies, including the synthesis and testing of structural analogs, could provide insights into optimizing the compound's biological activity.
- Molecular docking studies and in vitro enzyme inhibition assays could help identify potential molecular targets for the compound.
- In vivo studies in appropriate animal models would be necessary to evaluate the compound's pharmacokinetics, efficacy, and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
